Home > Products > Screening Compounds P122998 > Estradiol-3b-glucoside
Estradiol-3b-glucoside - 31299-96-4

Estradiol-3b-glucoside

Catalog Number: EVT-15323337
CAS Number: 31299-96-4
Molecular Formula: C24H34O7
Molecular Weight: 434.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source

Estradiol-3β-glucoside is primarily derived from the metabolism of estradiol in the liver. The enzymatic action of UDP-glucuronosyltransferases leads to the formation of this glucuronide, which is then excreted in urine and bile. This compound can also be found in various plant sources where it may contribute to the estrogenic activity observed in certain herbal medicines.

Classification

Estradiol-3β-glucoside is classified as an estrogen conjugate, specifically a glucuronide. It falls under the broader category of steroid hormones, particularly within the group of estrogens. This classification is important for understanding its biochemical interactions and pharmacological properties.

Synthesis Analysis

Methods

The synthesis of estradiol-3β-glucoside typically involves enzymatic reactions or chemical methods. One common approach is through the use of UDP-glucuronosyltransferase enzymes, which catalyze the transfer of glucuronic acid from UDP-glucuronic acid to estradiol.

Technical Details:

  1. Enzymatic Synthesis: The reaction occurs in the liver, where estradiol is conjugated with glucuronic acid.
  2. Chemical Synthesis: Alternative methods involve chemical coupling reactions using reagents such as acetobromoglucose in the presence of catalysts like cadmium carbonate, following established organic synthesis protocols .
Molecular Structure Analysis

Structure

The molecular formula for estradiol-3β-glucoside is C24H32O8C_{24}H_{32}O_{8}, indicating it contains 24 carbon atoms, 32 hydrogen atoms, and 8 oxygen atoms. The structure consists of a steroid backbone typical of estrogens, with a glucosyl moiety attached at the C3 position.

Data

  • Molecular Weight: Approximately 448.512 g/mol.
  • IUPAC Name: 17β-Estradiol 3-(β-D-glucopyranoside).
  • Chemical Structure Representation: The structure can be visualized as a steroid nucleus with a β-D-glucopyranosyl group attached at C3.
Chemical Reactions Analysis

Reactions

Estradiol-3β-glucoside undergoes various biochemical reactions that are essential for its metabolism and biological activity.

Technical Details:

  1. Hydrolysis: Estradiol-3β-glucoside can be hydrolyzed back to estradiol by β-glucuronidase enzymes present in tissues such as the liver and mammary glands.
  2. Conjugation Reactions: It may also participate in further conjugation reactions, enhancing its solubility and facilitating excretion.
Mechanism of Action

Process

Estradiol-3β-glucoside acts primarily through its conversion back to estradiol, which then binds to estrogen receptors (ERα and ERβ) to exert its biological effects.

Data

Research indicates that estradiol-3β-glucoside retains some estrogenic activity due to its ability to be deconjugated into free estradiol in target tissues . The relative binding affinities suggest that while it has lower potency compared to free estradiol, it still plays a role in modulating estrogenic responses.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically exists as a white or off-white powder.
  • Solubility: Highly soluble in water due to its glucosidic nature, which enhances its bioavailability compared to non-conjugated estrogens.

Chemical Properties

  • Stability: Generally stable under standard laboratory conditions but sensitive to extreme pH levels and temperatures.
  • Melting Point: Specific melting points may vary based on purity but are generally reported around 212°C .
Applications

Scientific Uses

Estradiol-3β-glucoside has several applications in scientific research and medicine:

  1. Hormone Replacement Therapy: Used as part of formulations for treating menopausal symptoms by providing a more stable form of estrogen.
  2. Pharmacokinetic Studies: Its metabolism and conversion back to estradiol make it useful for studying estrogen pharmacokinetics.
  3. Natural Products Research: Investigated for its presence in various plant extracts that exhibit estrogen-like activities, contributing to studies on phytoestrogens .
Synthesis and Biosynthetic Pathways

Chemical Synthesis Methodologies

Glycosylation Strategies for Steroid Conjugation

The chemical synthesis of estradiol-3β-glucoside relies on strategic glycosylation approaches to establish the covalent linkage between estradiol’s C3 phenolic hydroxyl group and the anomeric carbon of glucose. Classical Koenigs-Knorr glycosylation remains a cornerstone methodology, employing glycosyl halide donors (typically bromides or chlorides) activated by heavy metal salts (e.g., silver triflate, mercury cyanide) under anhydrous conditions. This method facilitates the formation of β-glycosidic bonds characteristic of natural glucosides, though it often requires extensive protection/deprotection sequences for both the steroid aglycone and the sugar donor [3].

Modern advancements leverage trichloroacetimidate donors, activated by catalytic Lewis acids (BF₃·Et₂O or TMSOTf). These donors offer superior reactivity and stereocontrol under milder conditions compared to glycosyl halides. For estradiol glycosylation, the C3 phenolic hydroxyl demonstrates higher nucleophilicity than aliphatic hydroxyls (e.g., C17β-OH), allowing for partial regioselectivity when the C17β-OH is unprotected, though protecting groups are often still employed to ensure exclusive C3 conjugation. Yields using imidate donors typically range from 60-85% [3] [9].

Alternative methodologies include:

  • Thioglycosides: Activated by reagents like N-iodosuccinimide (NIS) and triflic acid (TfOH) or silver triflate (AgOTf), offering stability and orthogonal activation potential in complex syntheses [3].
  • Glycal Assembly: Utilizing 1,2-anhydrosugar derivatives (epoxides) generated from glycals, enabling stereoselective glucosylation, though requiring careful control to prevent side reactions with the steroid's complex structure [3].

Table 1: Key Chemical Glycosylation Strategies for Estradiol-3β-glucoside Synthesis

Glycosyl Donor TypeActivation SystemKey AdvantagesTypical Yield RangeMajor Challenges
Glycosyl Bromide/Chloride (Koenigs-Knorr)AgOTf, Ag₂CO₃, Hg(CN)₂, HgBr₂Well-established, good β-selectivity40-70%Moisture sensitivity, toxicity of Hg salts, requires protecting groups
TrichloroacetimidateBF₃·Et₂O, TMSOTf (catalytic)High reactivity, milder conditions, good β-selectivity60-85%Donor preparation sensitivity, cost
Thioglycoside (e.g., SPh, STol)NIS/TfOH, DMTST, AgOTfStability, orthogonal activation potential55-80%Requires potent (and sometimes hazardous) activators
Glycal (via Epoxide)Dimethyl(methylthio)sulfonium triflate (DMTST)Stereocontrolled access, versatile50-75%Potential for side reactions, multi-step donor preparation

Optimization of Regioselective Glucoside Attachment

Achieving exclusive glucosylation at the C3 phenolic position of estradiol presents a significant challenge due to the presence of the aliphatic C17β-hydroxyl group. Optimization strategies focus on steric/electronic differentiation and temporary protection:

  • Protecting Group Strategies: Selective protection of the C17β-aliphatic hydroxyl is paramount. Commonly employed protecting groups include:
  • Tert-butyldimethylsilyl (TBS) ethers: Offer robust protection and stability under glycosylation conditions, cleaved by fluoride sources (e.g., TBAF).
  • Acetate (Ac) or Benzoate (Bz) esters: Easily introduced and removed (base hydrolysis), though their electron-withdrawing nature can slightly reduce the nucleophilicity of the adjacent C3-OH.
  • Tetrahydro-2H-pyranyl (THP) ethers: Acid-labile, useful for orthogonal protection schemes [3] [9].Protecting the C17β-OH prior to C3 glycosylation ensures the phenolic hydroxyl is the primary nucleophile. Subsequent deprotection yields estradiol-3β-glucoside.

  • Solvent and Catalyst Engineering: The choice of solvent profoundly impacts regioselectivity and anomeric control. Dichloromethane (DCM) or toluene, often with molecular sieves to maintain anhydrous conditions, are standard. Adding dipolar aprotic solvents like DMF or acetonitrile can modulate reactivity and improve solubility. Catalyst selection (e.g., specific silver or mercury salts for halides, specific Lewis acids for imidates) can fine-tune the electrophilicity of the glycosyl donor and influence the attack trajectory by the C3 phenoxide [3] [7].

  • Temperature Control: Lower reaction temperatures (0°C to -40°C) generally favor kinetic control and can enhance regioselectivity by slowing down competing reactions at the C17β-OH, provided the glycosylation reaction itself remains sufficiently rapid [3].

Table 2: Strategies for Regioselective Glucosylation of Estradiol at C3

StrategyKey PrincipleCommon Reagents/TechniquesImpact on Regioselectivity
C17β-OH ProtectionBlock reactivity of aliphatic OHTBSCl, Ac₂O/BzCl, DHP/AcidHigh (Near exclusive C3 attack if protection efficient)
Solvent ModulationInfluence donor electrophilicity & aglycone conformation/nucleophilicityDCM, Toluene, DMF, Acetonitrile, molecular sievesModerate to High (Requires empirical optimization)
Catalyst SelectionModulate donor activation energy & reaction pathwayAgOTf vs AgCO₃; BF₃·Et₂O vs TMSOTf; concentration effectsModerate
Low TemperatureFavor kinetic control over thermodynamic0°C to -40°C baths/cryostatsModerate (Slows competing reactions)

Enzymatic Conjugation Mechanisms

Role of UDP-Glucuronosyltransferases in Biotransformation

The primary in vivo biosynthetic pathway for estradiol-3β-glucoside (more accurately referred to as estradiol-3-glucuronide in physiological contexts) involves catalysis by UDP-glucuronosyltransferases (UGTs). These endoplasmic reticulum membrane-bound enzymes utilize uridine 5'-diphospho-α-D-glucuronic acid (UDPGlcUA) as the sugar donor, transferring glucuronic acid (GlcUA) to nucleophilic functional groups (-OH, -COOH, -NH₂, -SH) on acceptor molecules (xenobiotics and endobiotics like estradiol) [4] [7].

The reaction follows an Sₙ2 nucleophilic substitution mechanism. The acceptor's nucleophile (estradiol's C3 phenolic oxygen) attacks the anomeric carbon (C1) of the glucuronic acid moiety within UDPGlcUA, resulting in inversion of configuration at C1 and formation of a β-D-glucuronide conjugate (estradiol-3β-glucuronide) while releasing UDP [4] [7]. Key features include:

  • Enzyme Superfamily: Human UGTs belong to the UGT1A, UGT2A, and UGT2B families. UGTs involved in estradiol conjugation (mainly UGT1A1, UGT1A3, UGT1A8, UGT1A9, UGT1A10, UGT2B7, UGT2B15, UGT2B17) exhibit distinct but overlapping substrate specificities [4] [7] [10].
  • Tissue Distribution: Hepatic glucuronidation (primarily UGT1A1, UGT1A3, UGT1A4, UGT1A6, UGT1A9, UGT2B4, UGT2B7, UGT2B15, UGT2B17) is quantitatively most significant. Extra-hepatic UGTs (e.g., UGT1A7, UGT1A8, UGT1A10 in GI tract; UGT1A8 in colon; UGT1A10 in stomach and intestine) contribute significantly to first-pass metabolism and local detoxification/conjugation, including potential local estradiol glucuronidation [4] [7] [10].
  • Membrane Topology: UGTs possess a luminal active site within the endoplasmic reticulum (ER). Access of UDPGlcUA requires specific transporters, and the release of the hydrophilic glucuronide conjugate may involve transporter proteins facilitating movement from the ER lumen to the cytoplasm and ultimately into blood or bile for excretion [4].

Table 3: Key Human UGT Isoforms Implicated in Estradiol Glucuronidation (Forming Estradiol-3β-glucuronide)

UGT IsoformPrimary Tissue ExpressionCatalytic Efficiency (Vₘₐₓ/Kₘ) Relative to E₂-3-GlucuronidationNotes on Specificity
UGT1A1Liver, GI TractModerate to HighMajor bilirubin UGT; also glucuronidates E₂-3-OH, E₁, ethinylestradiol. Polymorphisms (e.g., UGT1A1*28) cause Gilbert’s syndrome.
UGT1A3Liver, GI TractModerateGlucuronidates E₂-3-OH, bile acids, flavonoids.
UGT1A8GI Tract (Colon)ModerateExtra-hepatic; significant for gut metabolism of estrogens.
UGT1A9Liver, KidneyHighImportant for hepatic E₂-3-glucuronidation. Also glucuronidates phenolic compounds, mycophenolic acid.
UGT1A10GI Tract (Stomach, Intestine)HighExtra-hepatic; high efficiency for E₂-3-OH and other phenols. Key for first-pass conjugation.
UGT2B7Liver, Kidney, GI TractHighBroad substrate specificity (E₂-3-OH, E₂-17β-OH, morphine, zidovudine, many NSAIDs). Highly expressed.
UGT2B15Liver, ProstateLow to ModeratePrefers androgens (DHT, androsterone) but also conjugates E₂-3-OH.
UGT2B17Liver, GI Tract, ProstateModeratePrefers androgens; significant for E₂ conjugation in certain tissues. Polymorphic deletion common.

Substrate Specificity and Catalytic Efficiency in Hepatic Metabolism

UGT-mediated formation of estradiol-3β-glucuronide demonstrates significant isoform-dependent substrate specificity and catalytic efficiency (Vₘₐₓ/Kₘ), influencing its metabolic fate:

  • Phenolic vs. Aliphatic Hydroxyl Specificity: UGT isoforms exhibit preferential glucuronidation of estradiol's phenolic C3-OH over its aliphatic C17β-OH. Enzymes like UGT1A10 (extra-hepatic, intestinal) and UGT1A9 (hepatic/renal) show particularly high catalytic efficiency (Vₘₐₓ/Kₘ) for the C3-OH position. This regioselectivity arises from the active site architecture of these isoforms, which optimally accommodates planar phenolic substrates and facilitates deprotonation of the phenolic hydroxyl, enhancing its nucleophilicity. In contrast, UGT2B7 glucuronidates both the C3 and C17β positions, though often with differing efficiencies [4] [7] [10].
  • Catalytic Efficiency Variations: Kinetic studies with recombinant human UGTs and human liver microsomes (HLM) reveal substantial inter-isoform and inter-individual variability in the rates of estradiol-3-glucuronide formation. For instance:
  • UGT1A10 often displays higher intrinsic clearance (CLᵢₙₜ = Vₘₐₓ/Kₘ) for estradiol C3-glucuronidation than hepatic isoforms like UGT1A1 or UGT2B7, highlighting the potential importance of intestinal metabolism.
  • Within the liver, UGT1A9 and UGT2B7 are major contributors to estradiol-3-glucuronidation. Variability in HLM activity reflects differences in the expression levels of these specific isoforms among individuals [4] [7] [10].
  • Impact of Cofactors and Modulators: Glucuronidation requires Mg²⁺ as a cofactor, stabilizing the UDPGlcUA molecule. Inhibitors (e.g., certain flavonoids, NSAIDs, and other UGT substrates competing for the active site) or inducers (e.g., ligands of nuclear receptors PXR or CAR, such as rifampicin or phenobarbital, leading to increased UGT transcription) can significantly alter the rate of estradiol-3-glucuronide formation in vivo, impacting estradiol bioavailability and clearance [4] [7].
  • Organ Contribution: While the liver is the dominant site for overall estradiol glucuronide production due to high UGT expression and blood flow, the intestine (expressing UGT1A8, UGT1A10) contributes significantly to first-pass metabolism of orally administered estradiol, generating estradiol-3-glucuronide before the parent compound reaches systemic circulation. The kidney (expressing UGT1A9, UGT2B7) also contributes to systemic clearance [4] [7] [10].

Table 4: Factors Influencing Hepatic and Systemic Catalytic Efficiency of Estradiol-3β-glucuronide Formation

FactorInfluence on Catalytic Efficiency (Vₘₐₓ/Kₘ) / ClearanceMechanism/Examples
UGT Isoform ExpressionPrimary determinant of inter-organ & inter-individual variationHigh UGT1A9/2B7 expression in liver → High hepatic CL. High UGT1A10 in intestine → High first-pass CL. Polymorphisms (e.g., UGT1A1*28, UGT2B17 del) reduce expression/activity.
Nuclear Receptor Activation (Induction)Increases Vₘₐₓ (via increased enzyme synthesis) → Increases CLPXR activation (Rifampicin, St. John's Wort) → Induces UGT1A1, UGT1A3, UGT1A4, UGT1A6, UGT1A9, UGT2B7. CAR activation (Phenobarbital) → Induces UGT1A1, UGT1A6, UGT1A9.
Competitive InhibitionDecreases apparent CLᵢₙₜ (Vₘₐₓ/Kₘ)Co-administered UGT substrates (e.g., NSAIDs - diflunisal; flavonoids; other estrogens) compete for active site. Can be isoform-specific (e.g., probenecid inhibits UGT1A9, UGT2B7).
Non-Competitive/Mixed InhibitionDecreases Vₘₐₓ and/or increases Kₘ → Decreases CLᵢₙₜBilirubin (UGT1A1), Hecogenin (some UGT2Bs). Often related to binding sites distinct from active site.
Genetic PolymorphismsCan drastically reduce CLᵢₙₜ in affected individualsUGT1A128 (Gilbert’s): Reduced E₂-3-G formation (minor pathway vs bilirubin). UGT2B17 deletion: Significantly reduced DHT glucuronidation, potential impact on E₂ conjugation. UGT1A93: Altered kinetics for some substrates.

Properties

CAS Number

31299-96-4

Product Name

Estradiol-3b-glucoside

IUPAC Name

(2R,3S,4S,5R,6S)-2-(hydroxymethyl)-6-[[(8R,9S,13S,14S,17S)-17-hydroxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-3-yl]oxy]oxane-3,4,5-triol

Molecular Formula

C24H34O7

Molecular Weight

434.5 g/mol

InChI

InChI=1S/C24H34O7/c1-24-9-8-15-14-5-3-13(30-23-22(29)21(28)20(27)18(11-25)31-23)10-12(14)2-4-16(15)17(24)6-7-19(24)26/h3,5,10,15-23,25-29H,2,4,6-9,11H2,1H3/t15-,16-,17+,18-,19+,20-,21+,22-,23-,24+/m1/s1

InChI Key

NBTNMFAIKGGNJL-HWSDENIXSA-N

Canonical SMILES

CC12CCC3C(C1CCC2O)CCC4=C3C=CC(=C4)OC5C(C(C(C(O5)CO)O)O)O

Isomeric SMILES

C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2O)CCC4=C3C=CC(=C4)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.